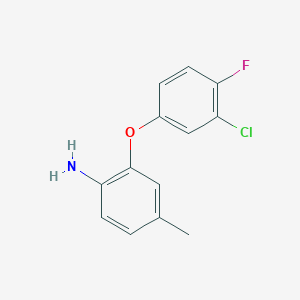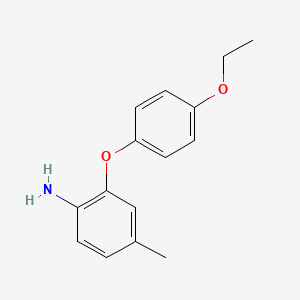
2-(2-Chlorophenoxy)-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxy)-5-fluoroaniline (2-CPA) is an aromatic amine compound that has been used in a variety of scientific research applications due to its unique properties. 2-CPA is a synthetic compound that has a wide range of applications in the field of chemistry, biochemistry, and pharmacology. This compound is of particular interest due to its ability to act as an inhibitor of the enzyme cyclooxygenase (COX). The mechanism of action of 2-CPA and its biochemical and physiological effects have been studied extensively in recent years and have provided insight into its potential uses in the laboratory. In
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
- 2-(2-Chlorophenoxy)-5-fluoroaniline and its derivatives have been utilized in the synthesis of various pharmaceutical compounds. Patel et al. (2009) detailed the synthesis of 4-thiazolidinone derivatives using similar compounds, highlighting their potential in antimicrobial studies (Patel, Mistry, & Desai, 2009).
Analytical Chemistry
- In analytical chemistry, compounds like this compound have been used for derivatization in chromatography. Gatti et al. (1997) described using a similar compound for HPLC-fluorescence determination in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Chemical Polymerization
- The chemical polymerization of compounds related to this compound has been explored. Kang and Yun (1989) conducted polymerization studies involving chloroaniline and fluoroaniline, providing insights into the characteristics of synthesized polymers (Kang & Yun, 1989).
Electrochemical Applications
- In electrochemical assays, compounds structurally similar to this compound have been used. Siddiqi (1982) developed a potentiometric reaction-rate method using organo-fluoro compounds for assays (Siddiqi, 1982).
Antimicrobial and Antibacterial Research
- Dickens et al. (1991) investigated 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one and its derivatives for antibacterial activity, especially against anaerobic bacteria. Their work demonstrates the potential of chloro and fluoro-substituted compounds in developing novel antibacterial agents (Dickens et al., 1991).
Radiopharmaceutical Development
- Jalilian et al. (2004) focused on the radiosynthesis of a compound structurally related to this compound for use as a ligand for benzodiazepine receptors in anticonvulsant activity studies (Jalilian, Sheikhha, Mirzaei, Aslani, & Shafiee, 2004).
Fluorescence and Molecular Probes
- Diwu et al. (1997) developed new fluorescent solvatochromic dyes, indicating the potential use of fluoroaniline derivatives in creating sensitive molecular probes for biological studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Corrosion Inhibition
- Khaled and Hackerman (2004) investigated aniline derivatives, including chloroaniline and fluoroaniline, as corrosion inhibitors for copper, demonstrating the utility of these compounds in industrial applications (Khaled & Hackerman, 2004).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with interleukin-8 (il8), a chemotactic factor that attracts neutrophils, basophils, and t-cells . This interaction suggests that 2-(2-Chlorophenoxy)-5-fluoroaniline may also target similar proteins or pathways.
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit herbicidal activity . These compounds typically work by inhibiting key enzymes in plants, disrupting their growth and development .
Biochemical Pathways
Based on its potential interaction with il8, it may influence the chemotactic pathways in immune cells
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability
Result of Action
Based on its potential interaction with il8, it may influence the migration and activation of immune cells
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH variations can affect the maximum absorption wavelength of similar compounds . Additionally, the presence of other substances in the environment can potentially affect the compound’s action .
Análisis Bioquímico
Cellular Effects
It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Chlorophenoxy)-5-fluoroaniline is not well-established. It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been suggested that it may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCXQWFHFXDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]acetic acid](/img/structure/B1328965.png)





![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)





